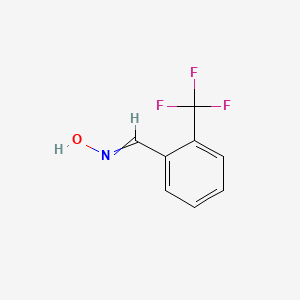

2-(trifluoromethyl)benzaldehyde oxime

Description

2-(Trifluoromethyl)benzaldehyde oxime is a benzaldehyde oxime derivative with a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound has garnered attention in agrochemical research due to its notable acaricidal activity. It serves as a key intermediate in synthesizing bioactive molecules, such as the oxazoline derivative II-l ([2-(trifluoromethyl)benzaldehyde O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime]), which exhibits potent efficacy against spider mites (Panonychus citri and Tetranychus cinnabarinus) in field trials . The mechanism of action involves binding to sulfonylurea receptors (SUR) in insects, disrupting chitin synthesis and leading to pest mortality .

Propriétés

Formule moléculaire |

C8H6F3NO |

|---|---|

Poids moléculaire |

189.13 g/mol |

Nom IUPAC |

N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H |

Clé InChI |

GBZLIAANNYDSOB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=NO)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(trifluoromethyl)benzaldehyde oxime can be synthesized through the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in a solvent like methanol under reflux conditions. The general reaction scheme is as follows:

2-Trifluoromethylbenzaldehyde+Hydroxylamine Hydrochloride→2-Trifluoromethylbenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods: Industrial production methods for 2-trifluoromethylbenzaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: The oxime group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Nitrile Oxides: Formed from the oxidation of the oxime group.

Amines: Formed from the reduction of the oxime group.

Substituted Derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-(Trifluoromethyl)benzaldehyde oxime serves as a crucial intermediate in the synthesis of more complex organic molecules. Its oxime group allows for further functionalization, making it a versatile building block for the development of pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in methanol, yielding a mixture of E and Z isomers, predominantly the Z isomer.

Antimicrobial Properties

Research indicates that 2-(trifluoromethyl)benzaldehyde oxime exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested. This suggests its potential as a therapeutic agent against infections.

Antitumor Activity

The compound has also shown promise in cancer research. Studies involving human cancer cell lines, such as HeLa cells, revealed dose-dependent cytotoxicity with an IC50 value of approximately 25 µM, indicating substantial antitumor potential. These findings highlight its applicability in developing new cancer therapies.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, 2-(trifluoromethyl)benzaldehyde oxime is utilized for its reactivity and stability. It is involved in the synthesis of various drug candidates due to its ability to modify biological targets effectively .

Agrochemical Applications

The compound has been explored for its herbicidal and fungicidal properties. Novel benzaldehyde oxime derivatives have demonstrated excellent growth-regulating activities, making them suitable for agricultural formulations aimed at enhancing crop yields while controlling pests .

Case Studies

- Antimicrobial Activity Study : A study on several bacterial strains demonstrated that 2-(trifluoromethyl)benzaldehyde oxime had significant inhibitory effects on Gram-positive bacteria. The research provides evidence supporting its use as an antimicrobial agent in clinical settings.

- Antitumor Activity Assessment : In cellular models using human cancer cell lines, treatment with varying concentrations of this compound resulted in significant cytotoxic effects. This study underscores the potential of 2-(trifluoromethyl)benzaldehyde oxime as a candidate for cancer treatment development.

Mécanisme D'action

The mechanism of action of 2-trifluoromethylbenzaldehyde oxime involves its ability to form stable complexes with various biological targets. The oxime group can interact with enzymes and proteins, potentially inhibiting their activity. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the displacement of the phosphoryl moiety from the enzyme, restoring its normal function .

Comparaison Avec Des Composés Similaires

Physical and Metabolic Properties

Metabolic Stability :

- The trifluoromethyl group’s strong electron-withdrawing effect and resistance to oxidation confer metabolic stability to 2-(trifluoromethyl)benzaldehyde oxime, as seen in its acaricidal persistence .

- In contrast, 2-hydroxybenzaldehyde oxime derivatives (e.g., 5-dodecyl-2-hydroxy) undergo rapid hepatic clearance due to hydroxyl group oxidation .

Solubility and Lipophilicity :

Table 3: Physical Properties of Benzaldehyde Oxime Derivatives

Q & A

Q. What are the key considerations for synthesizing 2-(trifluoromethyl)benzaldehyde oxime with high purity?

To ensure complete oxime formation, excess hydroxylamine hydrochloride (NHOH·HCl) is required to drive the reaction to completion. The oxime can be extracted directly from the reaction mixture without further purification, as demonstrated in the synthesis of substituted benzaldehyde oxime intermediates . Key steps include:

- Stoichiometric control : Maintain a 1.5:1 molar ratio of NHOH·HCl to aldehyde.

- Solvent selection : Use ethanol or methanol for optimal solubility.

- Purification : Liquid-liquid extraction with ethyl acetate/water, followed by rotary evaporation.

Q. How can researchers distinguish 2-(trifluoromethyl)benzaldehyde oxime from its isomers during characterization?

Combine spectroscopic and analytical methods:

- NMR : The NMR signal for the trifluoromethyl group appears as a singlet near −60 ppm, while NMR shows a characteristic oxime proton (N–OH) at ~10 ppm .

- IR : Confirm the C=N stretch at 1640–1620 cm and O–H stretch at 3200–3100 cm.

- Elemental analysis : Verify the C/F ratio (CHFNO requires 45.50% C, 27.00% F).

Q. What solvent systems are optimal for reactions involving 2-(trifluoromethyl)benzaldehyde oxime?

Polar aprotic solvents (e.g., THF, DMF) are preferred for nucleophilic reactions, while dichloromethane or toluene is suitable for electrophilic substitutions. Solvent choice depends on:

- Boiling point : THF (66°C) allows reflux conditions for cyclization reactions .

- Polarity : DMF stabilizes transition states in AgOTf-catalyzed annulations .

Advanced Research Questions

Q. How can catalytic efficiency be improved in AgOTf-mediated annulations of 2-(trifluoromethyl)benzaldehyde oxime?

Optimize reaction parameters using data from catalytic screening (Table 1):

| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 5 | THF | 70 |

| 2 | 10 | DCM | 81 |

| 3 | 5 | Toluene | 50 |

Key findings:

Q. What mechanistic insights explain the five-bond cleavage in copper-catalyzed rearrangements of 2-(trifluoromethyl)benzaldehyde oxime derivatives?

The reaction proceeds via a radical-based pathway involving:

Q. How can researchers evaluate the bioactivity of 2-(trifluoromethyl)benzaldehyde oxime derivatives against agricultural pests?

Adopt a tiered approach:

- In vitro assays : Measure chitin synthesis inhibition using sulfonylurea receptor (SUR) binding studies (IC values < 10 μM indicate high affinity) .

- In vivo testing : Evaluate acaricidal activity against Panonychus citri (LC = 12.5 mg/L for compound II-l) .

- Field trials : Compare efficacy under varying pH and UV exposure (Table 2):

| Condition | Mortality Rate (%) |

|---|---|

| pH 7.0, 25°C | 98 |

| pH 5.0, 25°C | 72 |

| UV exposure, 8h | 65 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.